5-Aminothiazole-2-carboxamide
Overview
Description
5-Aminothiazole-2-carboxamide is a compound that is part of a broader class of thiazole derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry and as precursors for the synthesis of various biologically active molecules.
Synthesis Analysis
The synthesis of 5-aminothiazole derivatives has been explored through various methods. For instance, a method for synthesizing 5-amino-1,2,3-triazole-4-carboxylates, which are structurally related to 5-aminothiazole-2-carboxamide, involves a ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides . Another approach for the synthesis of 2-aminothiazole-5-carboxylates, which shares the thiazole core with 5-aminothiazole-2-carboxamide, uses ethyl β-ethoxyacrylate and N-bromosuccinimide to give a novel intermediate that cyclizes with thioureas . Additionally, a short and efficient synthesis method for 5-aminothiazole-4-carboxamide, a close analog, starts with aminocyanacetamide and has been reported to be environmentally friendly and suitable for industrial production .
Molecular Structure Analysis
The molecular structure of 5-aminothiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The amino group attached to the thiazole ring is a key functional group that can participate in various chemical reactions and interactions. Single-crystal X-ray analysis has been used to determine the structure of related compounds, such as 5-amino-1,2,4-triazole-3-carboxamidine .
Chemical Reactions Analysis
5-Aminothiazole derivatives can undergo a variety of chemical reactions. For example, thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid can be obtained and further react with bifunctional reagents to synthesize new heterocyclic polycyclic ensembles . The reactivity of these compounds allows for the creation of complex molecules with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-aminothiazole derivatives are influenced by their molecular structure. The presence of the amino group and the thiazole ring contributes to their chemical reactivity and potential biological activity. For instance, 5-amino-1,2,3-triazole-4-carboxylates have been used to prepare triazole-containing dipeptides and triazoles active as HSP90 inhibitors . The solubility and crystallization behavior of these compounds can be challenging, as seen in the study of thiazolylcarboxamide derivatives, which required a mixture of solvents for crystal growth .
Scientific Research Applications
Synthesis Methods and Efficiency
- 5-Aminothiazole-2-carboxamide has been used as a precursor for synthesizing thiazole [4,5-d] pyrimidines. A novel method achieving a high yield (79%) for its synthesis from aminocyanacetamide has been developed. This method is environmentally friendly and suitable for industrial production (Wang et al., 2014).
Chemical Transformations and Derivatives
- It has been utilized in the preparation of 5-aminothiazole-4-carboxylic acid derivatives, demonstrating the versatility of 5-aminothiazole-2-carboxamide in chemical transformations (Tamura et al., 1971).
- Research indicates its application in the synthesis of novel thiazolo[5,4-d]pyrimidines, highlighting its role in the creation of complex chemical structures (Chattopadhyay et al., 2010).
Applications in Medicinal Chemistry
- It has been applied in the development of anti-cancer drugs, such as in the efficient synthesis of dasatinib, demonstrating its significance in pharmaceutical research (Chen et al., 2009).
- The compound has shown potential in the discovery of selective inhibitors for calcium-dependent protein kinase-1, with implications for treating diseases caused by Toxoplasma gondii and Cryptosporidium parvum (Zhang et al., 2014).
Biological Studies
- 5-Aminothiazole-2-carboxamide derivatives have been studied for their antibacterial and antifungal activities, showcasing their potential in developing new antimicrobial agents (Wazalwar et al., 2019).
- They have also been investigated for antioxidative properties, suggesting their use in the treatment of central nervous system injuries caused by lipid peroxidation (Uchikawa et al., 1996).
Safety And Hazards
The safety data sheet for a similar compound, 5-Aminoimidazole-4-carboxamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research could focus on the development of 2-aminothiazole derivatives with improved therapeutic profiles.
properties
IUPAC Name |
5-amino-1,3-thiazole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-2-1-7-4(9-2)3(6)8/h1H,5H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTVZPLGMOYPTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558005 | |
Record name | 5-Amino-1,3-thiazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1,3-thiazole-2-carboxamide | |
CAS RN |
134983-33-8 | |
Record name | 5-Amino-1,3-thiazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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